U-83836E vs. U-74389G: Superior Antiproliferative Potency Against Primary Glioblastoma Cells
U-83836E exhibits markedly superior antiproliferative activity against primary human glioblastoma multiforme cells compared to the related lazaroid U-74389G. In MTT colorimetric assays on primary cultures from three patients, U-83836E demonstrated consistent cytotoxicity with IC50 values ranging from 6.30 to 6.75 μM across patient samples, whereas U-74389G displayed substantially weaker activity, achieving an IC50 of only 91 μM in one patient and showing minimal effect in others [1]. This 13- to 14-fold difference in potency provides a clear rationale for selecting U-83836E over U-74389G for glioblastoma research applications.
| Evidence Dimension | Antiproliferative potency (IC50) against primary glioblastoma cells |
|---|---|
| Target Compound Data | IC50 = 6.30, 6.75, and 6.50 μM (three patient samples) |
| Comparator Or Baseline | U-74389G: IC50 = 91 μM (single patient) or no cytotoxic effect |
| Quantified Difference | U-83836E is 13-14 fold more potent; U-74389G showed minimal to no cytotoxicity in most samples |
| Conditions | Primary cultures of glioblastoma multiforme from three patients; MTT colorimetric assay; dose range 0.1-100 μM |
Why This Matters
For researchers studying glioblastoma or screening antiproliferative compounds, U-83836E provides consistently measurable cytotoxicity at low micromolar concentrations, whereas U-74389G may fail to produce detectable effects, making U-83836E the superior choice for experimental design.
- [1] Durmaz R, Deliorman S, Işiksoy S, Uyar R, Erol K, Tel E. Antiproliferative properties of the lazaroids U-83836E and U-74389G on glioma cells in vitro. Pathol Oncol Res. 1999;5(3):223-8. doi: 10.1053/paor.1999.0202. PMID: 10491022. View Source
